



# Application Notes and Protocols for Screening Lepetegravir Activity

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lepetegravir** (also known as S/GSK1265744 or simply GSK744) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated robust antiviral activity against various HIV-1 clades.[1] Its mechanism of action involves blocking the essential step of integrating the viral DNA into the host cell's genome, a critical stage in the HIV replication cycle.[2][3] This document provides detailed application notes and protocols for conducting cell-based assays to screen and characterize the antiviral activity of **Lepetegravir**.

# Data Presentation: In Vitro Activity of Lepetegravir

The following tables summarize the quantitative data on the antiviral potency and cytotoxicity of **Lepetegravir** in various cell lines and under different experimental conditions.

Table 1: Antiviral Potency (EC50) of Lepetegravir against HIV-1



Cell Line	Virus Strain	Assay Method	EC50 (nM)	Reference(s)
Peripheral Blood Mononuclear Cells (PBMCs)	HIV-1 Ba-L	-	0.22	[2][4]
Peripheral Blood Mononuclear Cells (PBMCs)	HIV-1 NL432	-	0.34	[2]
MT-4	HIV-1 IIIB	MTT Assay	1.3	[2]
MT-4	HIV-1 IIIB	CellTiter-Glo	0.57	[2]
TZM-bl	Pseudotyped Virus (R7/3)	β-galactosidase reporter	0.28	[1]
TZM-bl	Pseudotyped Virus (Various Clades)	β-galactosidase reporter	0.17 - 1.38 (mean 0.91 fold- change)	[1]
CIP4	Pseudotyped HIV (PHIV)	Luciferase reporter	0.5	[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity (CC50) of Lepetegravir

Cell Line	Assay Method	CC50 (µM)	Reference(s)
IM-9	CellTiter-Glo	6.4	[2][5]
U-937	CellTiter-Glo	5.0	[2][5]
MT-4	CellTiter-Glo	9.2	[2][5]
Molt-4	CellTiter-Glo	13	[2][5]
Unstimulated PBMCs	CellTiter-Glo	120	[2]
Stimulated PBMCs	CellTiter-Glo	42	[2]



CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 3: Selectivity Index (SI) of Lepetegravir

Cell Line	SI (CC50 / EC50)	Reference(s)
PBMCs	> 22,000	[2]

The Selectivity Index is a measure of the therapeutic window of a drug, with higher values indicating a more favorable safety profile.

# Experimental Protocols HIV-1 Replication Assay using TZM-bl Reporter Cells

This assay is designed to measure the inhibition of HIV-1 replication by **Lepetegravir** in a single-round infection model using TZM-bl cells. These cells are engineered to express CD4, CCR5, and CXCR4, and they contain integrated copies of the luciferase and  $\beta$ -galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7]

#### Materials:

- TZM-bl cells
- Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin)
- HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
- Lepetegravir stock solution (in DMSO)
- 96-well cell culture plates (clear bottom, black or white opaque walls for luminescence)
- Luciferase assay reagent (e.g., Bright-Glo<sup>™</sup>, Britelite<sup>™</sup>)
- Luminometer



#### Protocol:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well in 100 μL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8]
- Compound Preparation: Prepare serial dilutions of **Lepetegravir** in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
- Compound Addition: Carefully remove the medium from the wells and add 50 μL of the diluted **Lepetegravir** solutions to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
- Virus Infection: Add 50  $\mu$ L of HIV-1 virus stock (at a pre-determined titer to give a sufficient signal) to each well, except for the cell control wells.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8][9]
- Lysis and Luminescence Reading: After incubation, remove 100 μL of the supernatant. Add 100 μL of luciferase assay reagent to each well.[9] Incubate for 2 minutes at room temperature to ensure complete cell lysis.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percent inhibition of viral replication for each Lepetegravir
  concentration relative to the vehicle control. Determine the EC50 value by plotting the
  percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal
  dose-response curve.

## **Cytotoxicity Assay (MTT Assay)**

This assay determines the effect of **Lepetegravir** on the metabolic activity of cells, which serves as an indicator of cell viability.[10]

#### Materials:

- Target cells (e.g., MT-4, PBMCs)
- Complete Growth Medium



- Lepetegravir stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
- Microplate reader (absorbance at 570 nm)

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10<sup>4</sup> cells/well for suspension cells) in 100 μL of complete growth medium.
- Compound Addition: Add serial dilutions of Lepetegravir to the wells. Include wells with medium only (blank) and wells with cells and DMSO (vehicle control).
- Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
- Formazan Solubilization: Add 100 μL of solubilization solution to each well.[10] Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate overnight.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percent cytotoxicity for each Lepetegravir concentration relative to the vehicle control. Determine the CC50 value by plotting the percent cytotoxicity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## **Visualizations**

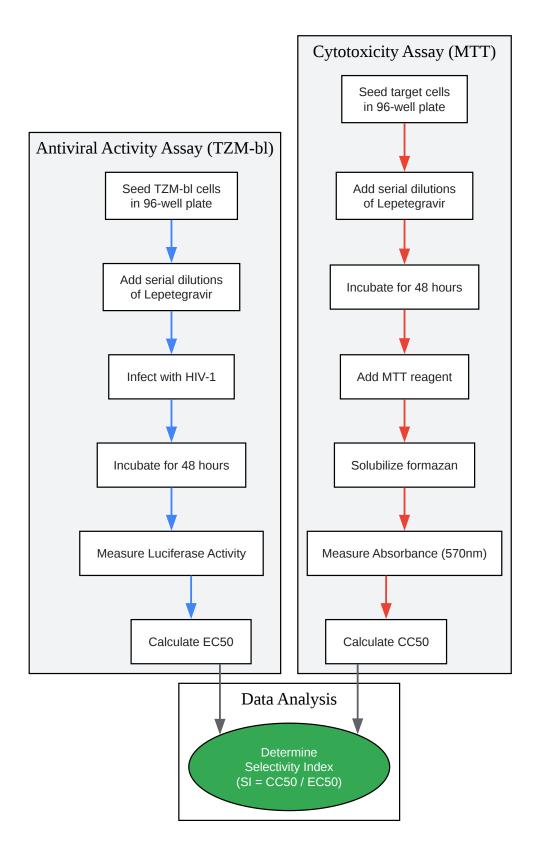




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Caption: HIV-1 integration pathway and the mechanism of action of **Lepetegravir**.





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Caption: Workflow for determining the antiviral activity and cytotoxicity of **Lepetegravir**.



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